molecular formula C13H15N5O4 B15140069 (2R,3S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-prop-2-ynoxyoxolan-3-ol

(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-prop-2-ynoxyoxolan-3-ol

Cat. No.: B15140069
M. Wt: 305.29 g/mol
InChI Key: SLZDQTVTJDVDJE-ZIUXOXTBSA-N
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Description

The compound (2R,3S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-prop-2-ynoxyoxolan-3-ol is a synthetic nucleoside analog. This compound is structurally related to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. The presence of the 6-aminopurin-9-yl group indicates that it is a derivative of adenine, a key component of nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-prop-2-ynoxyoxolan-3-ol typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the oxolane ring: This can be achieved through cyclization reactions involving appropriate diols and aldehydes under acidic or basic conditions.

    Introduction of the 6-aminopurin-9-yl group: This step often involves nucleophilic substitution reactions where adenine derivatives are introduced to the oxolane ring.

    Functionalization of the hydroxymethyl group: This can be done through various organic reactions such as oxidation or substitution to introduce the prop-2-ynoxy group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-prop-2-ynoxyoxolan-3-ol: can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the prop-2-ynoxy group to a prop-2-enoxy group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the hydroxymethyl and prop-2-ynoxy groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution reagents: Halides, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-prop-2-ynoxyoxolan-3-ol: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a nucleoside analog in DNA and RNA research.

    Medicine: Investigated for its antiviral and anticancer properties due to its ability to interfere with nucleic acid synthesis.

    Industry: Used in the development of pharmaceuticals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of (2R,3S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-prop-2-ynoxyoxolan-3-ol involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal nucleic acid synthesis and function, leading to the inhibition of viral replication or cancer cell proliferation. The molecular targets include DNA and RNA polymerases, which are essential for nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with a similar adenine base.

    2’,3’-Dideoxyadenosine: A synthetic nucleoside analog used in antiviral research.

    Fludarabine: A nucleoside analog used in cancer treatment.

Uniqueness

(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-prop-2-ynoxyoxolan-3-ol: is unique due to the presence of the prop-2-ynoxy group, which imparts distinct chemical properties and biological activities. This modification can enhance its stability, bioavailability, and specificity compared to other nucleoside analogs.

Properties

Molecular Formula

C13H15N5O4

Molecular Weight

305.29 g/mol

IUPAC Name

(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-prop-2-ynoxyoxolan-3-ol

InChI

InChI=1S/C13H15N5O4/c1-2-3-21-10-7(4-19)22-13(9(10)20)18-6-17-8-11(14)15-5-16-12(8)18/h1,5-7,9-10,13,19-20H,3-4H2,(H2,14,15,16)/t7-,9+,10?,13-/m1/s1

InChI Key

SLZDQTVTJDVDJE-ZIUXOXTBSA-N

Isomeric SMILES

C#CCOC1[C@H](O[C@H]([C@H]1O)N2C=NC3=C(N=CN=C32)N)CO

Canonical SMILES

C#CCOC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO

Origin of Product

United States

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